N-((4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-2,4-dimethylthiazole-5-carboxamide
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Overview
Description
The compound is a complex organic molecule that contains several functional groups and structural features common in medicinal chemistry. These include a methoxy group, a pyrrolidine ring, a triazine ring, a thiazole ring, and an amide linkage .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by techniques such as nuclear magnetic resonance (NMR) and mass spectrometry .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups. For example, the amide linkage might undergo hydrolysis under acidic or basic conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its solubility, stability, and reactivity, would be influenced by its functional groups and overall molecular structure .Scientific Research Applications
Antitumor Properties
The compound exhibits antitumor activity, making it a potential candidate for cancer treatment. Specifically:
- Hexamethylmelamine (HMM) (1) and 2-amino-4-morpholino-s-triazine (2) are used clinically to treat lung, breast, and ovarian cancer due to their antitumor properties .
- Hydroxymethylpentamethylmelamine (HMPMM) (3) is the hydroxylated metabolite of HMM and corresponds to its major active form .
- 1,3,5-Triazines of general structure 4 display significant aromatase inhibitory activity .
- General structure 5 shows antitumor activity in human cancer and murine leukemia cell lines .
Siderophore-Mediated Drug Potential
- 1,3,5-Triazine 6 has potential use as a siderophore, which is a microbial iron shelter. This property could be harnessed for drug development .
Corticotrophin-Releasing Factor 1 Receptor Antagonism
- General structure 7 exhibits potent corticotrophin-releasing factor 1 receptor antagonist activity .
- Compound 9 is also a potent corticotrophin-releasing factor 1 receptor antagonist .
Leukotriene C4 Antagonism
- Compounds of type 8 demonstrate potent activity against leukotriene C4 (LTC4), which has a protective effect on HCl.ethanol-induced gastric lesions .
Protozoan Parasite Inhibition
Mechanism of Action
Safety and Hazards
Future Directions
The future directions for research on this compound would depend on its potential applications. For example, if it shows promise as a drug, further studies might focus on optimizing its synthesis, improving its pharmacological properties, and assessing its efficacy and safety in preclinical and clinical trials .
properties
IUPAC Name |
N-[(4-methoxy-6-pyrrolidin-1-yl-1,3,5-triazin-2-yl)methyl]-2,4-dimethyl-1,3-thiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N6O2S/c1-9-12(24-10(2)17-9)13(22)16-8-11-18-14(20-15(19-11)23-3)21-6-4-5-7-21/h4-8H2,1-3H3,(H,16,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMDCHUJVSJSLJR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C(=O)NCC2=NC(=NC(=N2)OC)N3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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